Cas no 2137458-83-2 (Methyl 2-(ethylamino)butanoate;hydrochloride)

Methyl 2-(ethylamino)butanoate hydrochloride is a crucial compound in organic synthesis, known for its versatility in forming amides and esters. This compound offers enhanced solubility and stability, facilitating smoother reaction conditions. Its precise structure ensures consistent performance, making it a preferred choice for pharmaceutical and fine chemical applications.
Methyl 2-(ethylamino)butanoate;hydrochloride structure
2137458-83-2 structure
商品名:Methyl 2-(ethylamino)butanoate;hydrochloride
CAS番号:2137458-83-2
MF:C7H16ClNO2
メガワット:181.660441398621
CID:5461566

Methyl 2-(ethylamino)butanoate;hydrochloride 化学的及び物理的性質

名前と識別子

    • Methyl 2-(ethylamino)butanoate;hydrochloride
    • methyl 2-(ethylamino)butanoate hydrochloride
    • Z2903872428
    • インチ: 1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H
    • InChIKey: LRCJRFLBIOQARB-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)C(C(CC)NCC)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 104
  • トポロジー分子極性表面積: 38.3

Methyl 2-(ethylamino)butanoate;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-722396-0.1g
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95.0%
0.1g
$144.0 2025-03-12
Enamine
EN300-722396-0.05g
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95.0%
0.05g
$97.0 2025-03-12
Enamine
EN300-722396-0.5g
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95.0%
0.5g
$391.0 2025-03-12
1PlusChem
1P01EJHM-10g
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95%
10g
$2793.00 2023-12-19
Aaron
AR01EJPY-250mg
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95%
250mg
$309.00 2025-02-14
1PlusChem
1P01EJHM-500mg
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95%
500mg
$546.00 2023-12-19
Aaron
AR01EJPY-100mg
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95%
100mg
$223.00 2025-02-14
1PlusChem
1P01EJHM-100mg
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95%
100mg
$233.00 2023-12-19
1PlusChem
1P01EJHM-1g
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95%
1g
$696.00 2023-12-19
1PlusChem
1P01EJHM-50mg
methyl 2-(ethylamino)butanoate hydrochloride
2137458-83-2 95%
50mg
$177.00 2023-12-19

Methyl 2-(ethylamino)butanoate;hydrochloride 関連文献

Methyl 2-(ethylamino)butanoate;hydrochlorideに関する追加情報

Methyl 2-(ethylamino)butanoate;hydrochloride (CAS No. 2137458-83-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 2-(ethylamino)butanoate;hydrochloride, identified by its CAS number 2137458-83-2, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural configuration, has garnered attention due to its potential applications in various scientific domains. The detailed exploration of its chemical properties, synthesis methods, and emerging research applications provides a comprehensive understanding of its relevance in contemporary science.

The molecular structure of Methyl 2-(ethylamino)butanoate;hydrochloride consists of an ester group linked to an amino-substituted butanoic acid backbone, with the hydrochloride salt form enhancing its solubility and reactivity. This structural motif is particularly intriguing because it combines features that are often sought after in drug design, such as lipophilicity and basicity. The presence of the ethylamino group introduces a secondary amine functionality, which can participate in hydrogen bonding and other forms of molecular interaction, making it a versatile building block for more complex molecules.

In recent years, there has been a growing interest in the development of novel compounds that can serve as intermediates or active ingredients in pharmaceutical formulations. Methyl 2-(ethylamino)butanoate;hydrochloride has emerged as a promising candidate in this context. Its ability to act as a precursor for more complex molecules has been explored in several synthetic pathways. For instance, researchers have investigated its use in the synthesis of bioactive peptides and small-molecule drugs. The ester functionality can be hydrolyzed or transesterified under controlled conditions, while the amino group offers opportunities for further derivatization via reactions such as acylation or alkylation.

One of the most compelling aspects of Methyl 2-(ethylamino)butanoate;hydrochloride is its potential role in medicinal chemistry. The compound’s structural features make it a suitable candidate for modulating biological pathways that are relevant to various diseases. For example, studies have suggested that analogs of this compound may exhibit properties that are beneficial in the treatment of neurological disorders. The ability to fine-tune the structure through chemical modifications allows researchers to explore a wide range of pharmacological activities. This flexibility is particularly valuable in the context of drug discovery, where the identification of lead compounds is a critical step.

The synthesis of Methyl 2-(ethylamino)butanoate;hydrochloride has been optimized by several research groups to ensure high yield and purity. Common synthetic routes involve the reaction of ethyl bromoacetate with ammonia or ammonium hydroxide to form 2-(ethylamino)butanoic acid, followed by esterification and subsequent salt formation. These methods leverage well-established organic chemistry principles and have been adapted to industrial-scale production where necessary. The optimization of synthetic pathways not only improves the accessibility of the compound but also contributes to cost-effective production, which is essential for its widespread use in research and development.

Recent advancements in analytical chemistry have enabled more precise characterization of Methyl 2-(ethylamino)butanoate;hydrochloride. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the identity and purity of the compound. These analytical methods provide critical data for understanding its behavior in different environments and for assessing its suitability for various applications. Additionally, computational studies have been used to predict the properties of this compound, offering insights into its potential interactions with biological targets.

The application of computational chemistry has become increasingly important in the study of Methyl 2-(ethylamino)butanoate;hydrochloride. Molecular modeling techniques allow researchers to simulate how this compound might interact with biological molecules such as enzymes and receptors. These simulations can guide the design of derivatives with enhanced binding affinity or selectivity. Furthermore, computational methods can be used to predict pharmacokinetic properties, such as solubility and metabolic stability, which are crucial factors in drug development. By integrating experimental data with computational predictions, researchers can gain a more holistic understanding of this compound’s potential.

In conclusion, Methyl 2-(ethylamino)butanoate;hydrochloride (CAS No. 2137458-83-2) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its potential biological activities position it as a promising candidate for drug development. The ongoing research into its synthesis, characterization, and applications underscores its importance in modern science. As our understanding of this compound continues to grow, it is likely that new opportunities will emerge for leveraging its properties in innovative ways.

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